(Dodecylbenzyl)dimethyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride

Environmental fate Biodegradation OECD 301

(Dodecylbenzyl)dimethyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride (CAS 93982-15-1, molecular formula C41H76ClNO2, MW 650.50 g/mol) is a cationic esterquat surfactant. Its structure integrates a lipophilic dodecylbenzyl moiety, a quaternary dimethylammonium headgroup, and a hydrolyzable ester-linked octadecanoyl (stearate) chain.

Molecular Formula C41H76ClNO2
Molecular Weight 650.5 g/mol
CAS No. 93982-15-1
Cat. No. B12698513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dodecylbenzyl)dimethyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride
CAS93982-15-1
Molecular FormulaC41H76ClNO2
Molecular Weight650.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C(CCCCCCCCCCCC)C1=CC=CC=C1.[Cl-]
InChIInChI=1S/C41H76NO2.ClH/c1-5-7-9-11-13-15-17-18-19-20-21-23-25-27-32-36-41(43)44-38-37-42(3,4)40(39-33-29-28-30-34-39)35-31-26-24-22-16-14-12-10-8-6-2;/h28-30,33-34,40H,5-27,31-32,35-38H2,1-4H3;1H/q+1;/p-1
InChIKeyWMMIVERUTUZWAH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (Dodecylbenzyl)dimethyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride (CAS 93982-15-1) – Identifying Meaningful Differentiation for Scientific Selection


(Dodecylbenzyl)dimethyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride (CAS 93982-15-1, molecular formula C41H76ClNO2, MW 650.50 g/mol) is a cationic esterquat surfactant. Its structure integrates a lipophilic dodecylbenzyl moiety, a quaternary dimethylammonium headgroup, and a hydrolyzable ester-linked octadecanoyl (stearate) chain . This architecture places it at the intersection of conventional benzalkonium-type antimicrobials and biodegradable, fabric-substantive esterquat softeners, creating a potential niche for formulations that require multi-functional performance from a single active.

The Substitution Risk: Why In-Class Quaternary Ammonium Compounds Cannot Replace This Esterquat Without Performance or Environmental Trade-offs


Simple benzalkonium chloride homologues (e.g., dodecyldimethylbenzylammonium chloride, CAS 139-07-1) or benzylstearylammonium chlorides (e.g., benzyldimethylstearylammonium chloride, CAS 122-19-0) lack the hydrolytically cleavable ester linkage found in the target compound. This structural omission directly impacts environmental fate profiles: ester-containing quaternary ammonium salts (esterquats) demonstrate accelerated biodegradation relative to non-ester quats because the ester bond serves as a programmed breaking point for microbial hydrolysis [1]. Conversely, distearoylethyl dimonium chloride (CAS 67846-68-8) incorporates ester-linked stearyl chains but sacrifices the dodecylbenzyl antimicrobial pharmacophore. The target molecule's deliberate combination of an antimicrobial benzylalkyl scaffold with a cleavable ester softener chain means that none of the single-function alternatives can simultaneously deliver substantivity toward anionic substrates, hydrolytic biodegradability, and retention of the benzalkonium-like biocidal chemotype.

Quantitative Differentiation Evidence for (Dodecylbenzyl)dimethyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride: Head-to-Head, Cross-Study, and Class-Level Comparison Data


Ester-Linkage-Driven Biodegradability Advantage Over Non-Ester Quaternary Ammonium Compounds

Esterquats, as a class defined by the presence of an ester bond within the cation, undergo hydrolysis and subsequent biodegradation more readily than QASs that contain only C–C and C–N bonds. Ester-containing quats are designed so that the ester linkage serves as a programmed breaking point for microbial hydrolysis [1]. In OECD ready-biodegradability screening, commercially representative esterquats typically exceed 60% degradation within 28 days, meeting the criteria for 'readily biodegradable' classification, whereas structurally analogous non-ester dialkyldimethylammonium chlorides often fall below the 60% threshold over the same period [2]. The target compound, bearing a single ester-linked octadecanoyl chain, is anticipated to follow the class-level biodegradation trajectory of mono-esterquats, providing a quantifiable environmental persistence advantage over the closest non-ester comparators such as benzyldimethylstearylammonium chloride (CAS 122-19-0) or dodecyldimethylbenzylammonium chloride (CAS 139-07-1).

Environmental fate Biodegradation OECD 301 Green chemistry

Preserved Antimicrobial Pharmacophore Versus Softener-Only Esterquats

The N,N-dimethyldodecylbenzylammonium function has been independently demonstrated to possess intrinsic antimicrobial activity. In water disinfection studies, an insoluble resin bearing the N,N-dimethyldodecylbenzyl moiety achieved >6-log reduction of Bacillus subtilis (>10⁹ CFU) upon single-pass contact at flow rates of 10–12 mL min⁻¹ through a 1 mL bed volume, with antimicrobial action attributed specifically to the dodecylbenzyl quaternary ammonium pharmacophore [1]. The target compound retains this exact pharmacophore while additionally incorporating an ester-linked octadecanoyl chain. In contrast, conventional difatty esterquats (e.g., distearoylethyl dimonium chloride, CAS 67846-68-8) and classical fabric softener quats (e.g., dioctadecyldimethylammonium chloride) lack the benzylalkyl moiety and consequently do not exhibit comparable contact antimicrobial activity without formulation with a separate biocide.

Antimicrobial Disinfection Quaternary ammonium Structure-activity

Differentiated Micellization and Surface Activity Profile Relative to Benzalkonium Chloride Homologs

The introduction of an ester-linked C18 chain is expected to substantially lower the critical micelle concentration (CMC) relative to the C12 benzalkonium chloride benchmark. Dodecyldimethylbenzylammonium chloride (BAC-12) exhibits a CMC in the range of approximately 5–7 × 10⁻⁴ M (roughly 170–240 mg L⁻¹) in pure water at 25 °C [1]. In contrast, esterquats bearing C16–C18 fatty acyl chains typically achieve CMC values one to two orders of magnitude lower [2]. For example, a quaternary ammonium stearate esterquat surfactant (structurally analogous to the octadecanoyl ester moiety in the target compound) exhibited a CMC of 6.98 × 10⁻³ g L⁻¹ (equivalent to approximately 1.07 × 10⁻⁵ M for a comparable molecular weight) and a γ_cmc of 51.3 mN m⁻¹ [3]. The target compound, combining BAC-like benzyl functionality with esterquat-level surface activity, offers micellization at substantially lower concentrations than BAC-12, enabling effective surface tension reduction at reduced active loading.

Critical micelle concentration Surface tension Micellization Surfactant

Structural Basis for Combined Substrate Substantivity and Hydrolytic Cleavability Not Available in Single-Mechanism Surfactants

The target compound's molecular architecture delivers two mechanistically independent functional properties that are typically achieved only through surfactant blends. The dodecylbenzyl quaternary ammonium headgroup provides strong electrostatic substantivity to negatively charged substrates (textile fibers, hair keratin, biological membranes), while the ester-linked octadecanoyl chain contributes to surface lubrication and softening [1]. Crucially, the ester bond enables controlled hydrolytic cleavage under use-relevant conditions (aqueous, mildly alkaline pH, elevated temperature), which is a defining characteristic of esterquat fabric softeners [2]. Neither benzyldimethylstearylammonium chloride (lacking the ester linkage) nor conventional esterquat softeners (lacking the benzyl hydrophobic anchor) can replicate this combination. This dual functionality reduces the need for co-formulation of separate conditioning agents and antimicrobial actives.

Substantivity Hydrolysis Conditioning Fabric softening

High-Impact Application Scenarios for (Dodecylbenzyl)dimethyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride Based on Differentiated Evidence


Eco-Labeled Antimicrobial Fabric Softeners Combining Biodegradability and Hygiene Performance

The ester linkage enables ready biodegradability (class-level evidence, ≥60% within 28 days under OECD 301), while the dodecylbenzyl pharmacophore provides antimicrobial contact-kill capability [1]. This combination allows formulators to develop fabric conditioning products that meet EU Ecolabel or Nordic Swan biodegradability criteria without sacrificing the hygiene claims typically delivered by co-formulated benzalkonium chloride. The single-compound approach eliminates the need to balance the antagonistic adsorption kinetics that occur when an esterquat softener competes with a separate cationic biocide for fabric binding sites.

Streamlined Hair Conditioner Formulations with Built-in Preservation Enhancement

In rinse-off hair care, the target compound's cationic dodecylbenzyl group provides substantivity to damaged keratin (negatively charged sites), while the ester-linked C18 chain delivers the slip and lubricity expected of a conditioning agent. The intrinsic antimicrobial activity of the benzylalkyl quaternary ammonium moiety can contribute to product preservation, potentially reducing the required concentration of supplementary preservatives. This is particularly valuable for 'free-from' formulations that seek to minimize preservative listings on consumer labels.

Oilfield Corrosion Inhibitor Formulations Requiring Both Surface Activity and Environmental Acceptability

Quaternary ammonium surfactants are widely used as corrosion inhibitors in oil and gas production. The target compound's low projected CMC (10⁻⁵ to 10⁻⁶ M range, based on esterquat structural analogs [2]) enables effective metal surface coverage at low dosage. Simultaneously, the ester linkage provides a pathway toward environmental acceptability in regions with stringent offshore discharge regulations (e.g., OSPAR Convention requirements for North Sea operations), where non-ester quaternary ammonium compounds face increasing restrictions due to persistence concerns.

Multi-Functional Industrial Institutional Cleaning Concentrates

In industrial and institutional cleaning applications, products are increasingly required to deliver both cleaning efficacy and surface sanitization from a single concentrate. The target compound's retention of the N,N-dimethyldodecylbenzylammonium antimicrobial pharmacophore—demonstrated in water disinfection models to achieve >6-log bacterial reduction upon contact [1]—combined with its esterquat-class surfactant properties, positions it as a candidate for concentrated all-in-one cleaning and sanitizing formulations that can be diluted at the point of use.

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